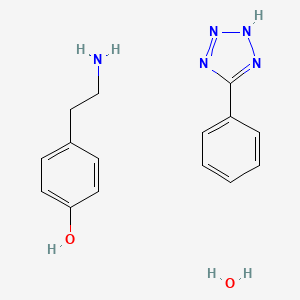

4-(2-aminoethyl)phenol 5-phenyl-2H-1,2,3,4-tetrazole hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

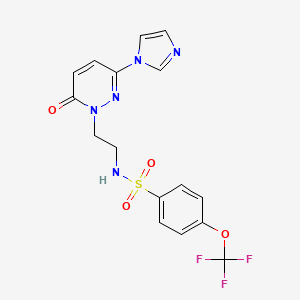

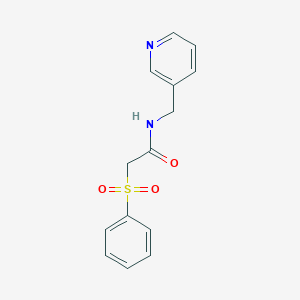

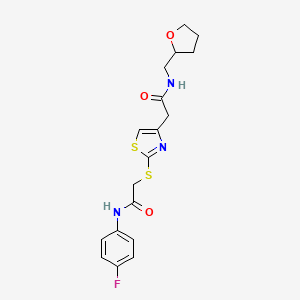

“4-(2-aminoethyl)phenol” is also known as Tyramine. It has a molecular weight of 137.1790 . “5-phenyl-2H-1,2,3,4-tetrazole” is a type of tetrazole, which are heterocyclic compounds that play an important role in medicinal and pharmaceutical applications .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis

The molecular structure of “4-(2-aminoethyl)phenol” is available as a 2d Mol file or as a computed 3d SD file . Tetrazoles are five-membered aza compounds with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis

Tetrazoles show a melting point temperature at 155–157°C. On heating, tetrazoles decompose and emit toxic nitrogen fumes .Aplicaciones Científicas De Investigación

Water Quality Monitoring

RS-0084 plays a crucial role in monitoring water quality parameters (WQPs). These include chlorophyll-a concentration, turbidity, total suspended solids, and colored dissolved organic matter. Remote sensing (RS) techniques, such as those using spaceborne and airborne sensors, allow decision-makers to quantify and monitor WQPs on a spatiotemporal scale effectively . The choice of sensor depends on factors like cost, spatial resolution, and spectral characteristics.

Antitubercular Activity

Indole derivatives, including RS-0084, have been investigated for their biological potential. Researchers have prepared derivatives derived from pyridine and indole, evaluating their antitubercular activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). These compounds show promise in combating tuberculosis .

Photodynamic Therapy (PDT)

RS-0084’s phenolic structure makes it suitable for photodynamic therapy. In PDT, light activates a photosensitizer (such as RS-0084), leading to the generation of reactive oxygen species that selectively destroy cancer cells or pathogens. Its unique properties can enhance PDT efficacy .

Neurotransmitter Modulation

RS-0084, also known as tyramine, acts as a neurotransmitter precursor. It is involved in regulating mood, cognition, and behavior. Understanding its role in neurotransmission can provide insights into neurological disorders and potential therapeutic interventions .

Polymer Chemistry

RS-0084’s amino and phenolic groups make it useful in polymer chemistry. It can serve as a building block for designing functional polymers, such as drug delivery carriers, sensors, or biocompatible materials .

Analytical Chemistry

Researchers have explored RS-0084’s analytical applications. Its spectral signatures have been used for estimating WQPs and other environmental parameters. By leveraging machine learning algorithms, RS can provide valuable insights for environmental monitoring .

Safety and Hazards

Propiedades

IUPAC Name |

4-(2-aminoethyl)phenol;5-phenyl-2H-tetrazole;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.C7H6N4.H2O/c9-6-5-7-1-3-8(10)4-2-7;1-2-4-6(5-3-1)7-8-10-11-9-7;/h1-4,10H,5-6,9H2;1-5H,(H,8,9,10,11);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDORFFVDXOIJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNN=N2.C1=CC(=CC=C1CCN)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-aminoethyl)phenol 5-phenyl-2H-1,2,3,4-tetrazole hydrate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,6-trimethyl-5-((3-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742306.png)

![2-({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amino)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2742308.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2742309.png)

![(E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2742312.png)

![4-[(2-Hydroxycyclopentyl)amino]phenol](/img/structure/B2742318.png)

![6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2742319.png)

![N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2742321.png)

![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide](/img/structure/B2742322.png)